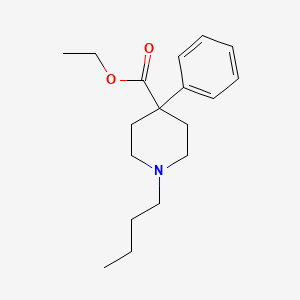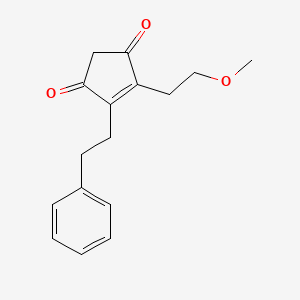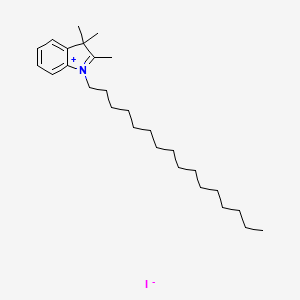
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is a chemical compound that belongs to the indolium family. It is characterized by its unique structure, which includes a hexadecyl chain and three methyl groups attached to the indolium core. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a hexadecyl halide, followed by quaternization with methyl iodide. The reaction conditions usually require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced under specific conditions to yield different indoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide involves its interaction with specific molecular targets. The hexadecyl chain allows for membrane integration, while the indolium core can interact with various biological molecules. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Uniqueness
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration or hydrophobic interactions, setting it apart from other indolium compounds.
Propriétés
Numéro CAS |
60168-14-1 |
|---|---|
Formule moléculaire |
C27H46IN |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
1-hexadecyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28;/h18-19,21-22H,5-17,20,23H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LPDMYXAWHCZBDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

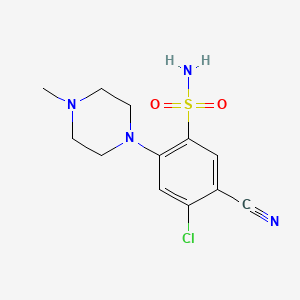
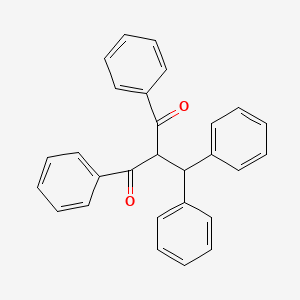
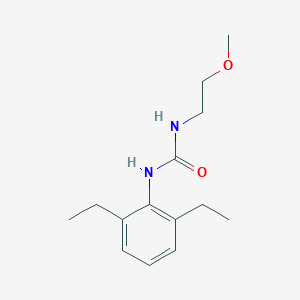
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


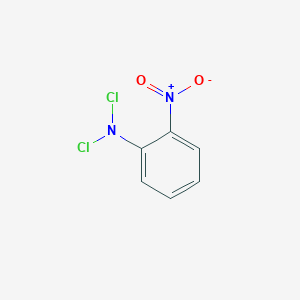
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
